1-Ethynyl-1-methylcyclopropane

Description

Structural Context within Cyclopropane (B1198618) Derivatives and Alkynes

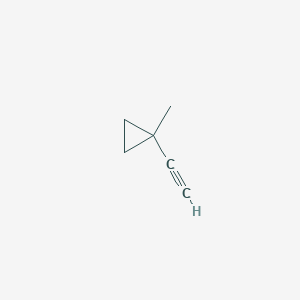

The structure of 1-Ethynyl-1-methylcyclopropane is defined by the geometric constraints of the cyclopropane ring and the linear nature of the ethynyl (B1212043) group. The bond angles within the cyclopropane ring are forced to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in substantial angle and torsional strain, rendering the ring susceptible to opening reactions.

The presence of the ethynyl group, with its sp-hybridized carbons and triple bond, introduces a site of high electron density and a linear geometry. This functionality allows for a wide range of chemical transformations, including additions, cycloadditions, and coupling reactions. The direct attachment of the alkyne to the strained ring system can lead to unique reactivity, where reactions can potentially involve both the ring and the triple bond.

Academic Significance of Strained Ring Systems in Chemical Research

Strained ring systems, particularly cyclopropanes, are of immense interest to the academic community. The inherent energy stored in the strained bonds can serve as a powerful driving force for chemical reactions, enabling transformations that are not feasible with their acyclic counterparts. Researchers are actively exploring the use of this strain-release energy to develop novel synthetic methodologies.

The study of molecules like this compound contributes to a deeper understanding of fundamental chemical principles, including bonding theories, reaction mechanisms, and the interplay of different functional groups. The unique electronic and steric environment created by the juxtaposition of the cyclopropane ring and the alkyne offers a rich platform for investigating new chemical transformations and for the synthesis of novel molecular architectures with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-6(2)4-5-6/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXBUAFBLMXVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-75-8 | |

| Record name | 1-ethynyl-1-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactivity

Synthesis of this compound

The first step involves the synthesis of trimethyl((1-methylcyclopropyl)ethynyl)silane (B8713898). This intermediate is prepared from a suitable starting material, and its formation has been confirmed by ¹H NMR spectroscopy. The subsequent step is the removal of the trimethylsilyl (B98337) protecting group. This is achieved by reacting trimethyl((1-methylcyclopropyl)ethynyl)silane with potassium fluoride (B91410) in a mixture of dimethylformamide and water. The reaction mixture is stirred at room temperature, and the desired this compound is isolated by distillation. google.com The structure of the final product has been confirmed by ¹H NMR spectroscopy, showing characteristic signals for the methyl and cyclopropyl (B3062369) protons, as well as the acetylenic proton. google.com

Reactivity and Research Findings

The reactivity of this compound is characterized by the chemical behavior of both the cyclopropane (B1198618) ring and the alkyne functionality. The strained ring can undergo ring-opening reactions, while the alkyne can participate in various addition and coupling reactions.

A notable example of its reactivity is its use in the synthesis of substituted isoxazoles. In a documented procedure, this compound is reacted with (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in diethyl ether in the presence of triethylamine. google.com This reaction proceeds via a cycloaddition pathway to furnish ethyl 5-(1-methylcyclopropyl)isoxazole-3-carboxylate in good yield. google.com

Furthermore, this compound has been utilized in palladium-catalyzed coupling reactions. For instance, it has been coupled with other molecules in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst. google.com This demonstrates its utility as a building block for constructing more complex molecular frameworks through carbon-carbon bond formation.

Data Tables

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ | googleapis.com |

| Molecular Weight | 80.13 g/mol | googleapis.com |

| Physical Form | Liquid | googleapis.com |

| CAS Number | 2809-75-8 | googleapis.com |

Spectral Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 0.51 (m, 2H), 0.84 (m, 2H), 1.21 (s, 3H), and 1.77 (s, 1H) | google.com |

Advanced Coupling Reactions in this compound Preparation

Palladium-Catalyzed Cross-Coupling Methods, including Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Sonogashira coupling reaction is particularly relevant for the synthesis and application of terminal alkynes like this compound. wikipedia.orgorganic-chemistry.org The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, facilitated by a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This reaction can be performed under mild conditions, which allows for its use in the synthesis of complex molecules. wikipedia.org

A notable application of this methodology is seen in the total synthesis of 4-desmethyl-rippertenol. chinesechemsoc.orgchinesechemsoc.org In this synthetic route, this compound was coupled with a vinyl trifluoromethanesulfonate (B1224126) (triflate) intermediate (compound 18 in the synthesis) to yield the enyne aldehyde 19 . chinesechemsoc.orgchinesechemsoc.org This specific transformation highlights the utility of the Sonogashira coupling in incorporating the this compound unit into a larger molecular scaffold. The reaction proceeds by activating the terminal alkyne with the catalyst system, which then couples with the vinyl triflate.

Table 1: Sonogashira Coupling for the Synthesis of Aldehyde 19

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Vinyl triflate 18 | This compound | Pd(PPh₃)₄, CuI, Et₃N | DMF | Aldehyde 19 | Not specified in source | chinesechemsoc.org, chinesechemsoc.org |

The general mechanism for a Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the vinyl halide (or triflate). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgacs.org

Cyclopropanation Strategies for Related Methyl- and Ethynylcyclopropane Frameworks

The formation of the cyclopropane ring itself, particularly when substituted with both methyl and ethynyl groups, requires specific cyclopropanation strategies. While direct, one-step syntheses of this compound are not extensively detailed in the provided context, examining methods for constructing related substituted cyclopropanes offers significant insight. wikipedia.org

One powerful strategy involves the stereocontrolled synthesis of 1,2,3-trisubstituted cyclopropane derivatives from acyclic precursors. acs.org A method developed by Sato and colleagues utilizes methyl 3,3-bis(tributylstannyl)propionate as a key building block. acs.org This approach allows for the sequential and stereoselective introduction of substituents onto the cyclopropane ring.

The general sequence involves:

Alkylation or aldol (B89426) condensation of the stannylated precursor.

Cyclization via a 1,3-elimination reaction to form the cyclopropane ring. acs.org

For instance, the reaction of an aldehyde with a lithiated derivative of methyl 3,3-bis(tributylstannyl)propionate can lead to a highly stereocontrolled aldol adduct. This adduct can then be treated with thionyl chloride (SOCl₂) to induce cyclization, forming a stannylated cyclopropane derivative. The stannyl (B1234572) group can subsequently be replaced with other functional groups. acs.org Although this specific example leads to a trisubstituted cyclopropane carboxylate, the underlying principles of building a substituted three-membered ring from a functionalized acyclic chain are broadly applicable.

Another relevant approach is the Simmons-Smith reaction, which typically converts alkenes into cyclopropanes using a carbenoid reagent like iodomethylzinc iodide. wikipedia.orgethz.ch For a framework like this compound, a hypothetical precursor could be 2-methyl-1-buten-3-yne, which would then undergo cyclopropanation at the double bond. The chemoselectivity of such a reaction would be a critical factor.

Table 2: General Cyclopropanation Strategy via 1,3-Elimination

| Starting Material | Key Reagents | Intermediate | Cyclization Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Methyl 3,3-bis(tributylstannyl)propionate | Aldehyde (RCHO), Base | Aldol adduct | SOCl₂, Pyridine | 1,2,3-Trisubstituted cyclopropane | acs.org |

These strategies underscore the chemical ingenuity required to construct highly strained and functionally dense small rings like this compound.

Reactivity and Mechanistic Pathways of 1 Ethynyl 1 Methylcyclopropane

Influence of Cyclopropane (B1198618) Ring Strain on Reactivity

The cyclopropane ring in 1-ethynyl-1-methylcyclopropane is characterized by significant angle and torsional strain due to its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org This high degree of ring strain makes the cyclopropane ring susceptible to opening, a process that releases the stored strain energy and drives many of the compound's characteristic reactions. libretexts.orgchinesechemsoc.org The ethynyl (B1212043) group, with its electron-rich triple bond, further influences the molecule's reactivity, providing a site for various chemical transformations.

Thermal Rearrangement Reactions of Ethynyl-Methylcyclopropanes

When subjected to high temperatures, this compound and its isomers undergo a cascade of complex thermal rearrangements. These reactions have been the subject of extensive experimental and computational studies, which have elucidated the intricate potential energy surfaces and the various competing reaction pathways.

Computational studies have mapped out the potential energy surface for the thermal rearrangements of ethynyl-methylcyclopropanes, revealing a network of isomerization pathways. nih.govresearchgate.netmdpi.comnih.gov For instance, cis- and trans-1-ethynyl-2-methylcyclopropane have been observed to equilibrate rapidly at high temperatures. acs.org These isomerizations often involve the cleavage and formation of multiple bonds, leading to a variety of cyclic and acyclic products. The specific pathways and product distributions are highly dependent on the reaction conditions, such as temperature and reaction time. researchgate.netacs.org

A key pericyclic reaction observed in the thermal rearrangement of ethynyl-methylcyclopropanes is the homo-1,5-hydrogen shift. acs.org This type of sigmatropic rearrangement involves the migration of a hydrogen atom over a five-atom framework. msu.edunumberanalytics.comchemistrylearner.comlibretexts.org In the case of cis-1-ethynyl-2-methylcyclopropane, a homo-1,5-hydrogen shift leads to the formation of 1,2,5-hexatriene (B54027). nih.govacs.org This process is a concerted reaction, meaning it occurs in a single step through a cyclic transition state. numberanalytics.comchemistrylearner.com

While nih.govresearchgate.net-sigmatropic shifts are common, nih.govmetu.edu.tr-hydrogen shifts are also theoretically possible, though often less favorable under thermal conditions. libretexts.org These rearrangements involve the migration of a hydrogen atom across a three-atom system. msu.edunumberanalytics.comchemistrylearner.com The stereochemical course of sigmatropic rearrangements is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.comchemistrylearner.com

One of the most intriguing aspects of the thermal chemistry of ethynyl-methylcyclopropanes is their ability to rearrange to form aromatic compounds like benzene. acs.org Computational studies have shown that this thermal aromatization does not proceed through a simple conversion of an intermediate like 1,2,5-hexatriene to 1,3,5-hexatriene (B1211904) as initially proposed. nih.govresearchgate.netmetu.edu.tr Instead, a more complex pathway involving the formation of bicyclo[3.1.0]hexene intermediates has been identified as the key route to aromatization. nih.govresearchgate.netmetu.edu.tr This bicyclic intermediate can then undergo further rearrangements, including hydrogen shifts, to ultimately yield the stable aromatic ring. acs.org

The thermal rearrangements of cyclopropane derivatives often involve the homolytic cleavage of a carbon-carbon bond, leading to the formation of biradical intermediates. rsc.org In the case of ethynyl-methylcyclopropanes, the opening of the strained three-membered ring can generate such biradical species. These highly reactive intermediates can then undergo a variety of subsequent reactions, including intramolecular hydrogen transfers, cyclizations, and fragmentations, which contribute to the complex product mixtures observed in these thermal reactions. researchgate.netrsc.org

Cyclization Processes Involving this compound Scaffolds

The strained cyclopropane ring and the adjacent π-system of the ethynyl group in this compound make it a valuable precursor for the construction of more complex cyclic and polycyclic frameworks.

Photoinduced Intramolecular Cyclizations

Photoinduced intramolecular cyclizations offer a powerful method for the synthesis of intricate molecular architectures. In the context of systems containing the this compound moiety, photochemical reactions can initiate ring-forming cascades. For instance, the synthesis of 4-desmethyl-rippertenol and 7-epi-rippertenol utilizes a key photoinduced intramolecular cyclization of an α-cyclopropyl dienone. chinesechemsoc.orgchinesechemsoc.org In this process, a Sonogashira coupling of an aldehyde with this compound is a crucial step in assembling the precursor for the photocyclization. chinesechemsoc.orgchinesechemsoc.org

The mechanism of such photoinduced cyclizations often involves the excitation of a chromophore within the molecule, leading to the formation of an excited state that can undergo intramolecular bond formation. The stereoselectivity of these reactions is often dictated by the conformation of the transition state and steric effects. chinesechemsoc.org Theoretical calculations, such as density functional theory (DFT), can provide insights into the diastereoselectivity of these photochemical processes. chinesechemsoc.org

It is important to note that photochemical reactions can sometimes be accompanied by unexpected thermal processes. For example, a thermal 1,5-hydrogen migration was observed following the photoinduced cyclization in the synthesis of the rippertenol analogues, which ultimately provided access to a fused seven-membered ring system in a stereochemically defined manner. chinesechemsoc.org

Reactions of the Ethynyl Functional Group within the Cyclopropane System

The ethynyl group in this compound is a site of significant reactivity, participating in various addition and transformation reactions.

Radical Additions and Subsequent Transformations

The ethynyl group is susceptible to radical addition reactions. libretexts.org The ethynyl radical (C₂H) itself is a highly reactive species found in various environments, including the interstellar medium. wikipedia.orgresearchgate.net Radical addition to alkynes is a fundamental process for forming new carbon-carbon bonds. libretexts.org These reactions can be initiated by various means, including the use of radical initiators or photochemically.

In the context of ethynylcyclopropanes, radical additions can lead to a variety of products. For example, the addition of a phenylselenyl radical, generated from the homolytic cleavage of diphenyl diselenide, to methylenecyclopropanes (MCPs) initiates a ring-opening process to form a radical intermediate that can undergo further cyclization. nih.gov While this example involves a methylenecyclopropane, the principle of radical addition to the unsaturated portion of the molecule followed by transformations involving the cyclopropane ring is relevant.

The addition of thiols to alkynes, known as thiol-yne reactions, can also proceed through a radical mechanism, although nucleophilic pathways are also common. nih.gov The regioselectivity and stereoselectivity of these radical additions are influenced by the stability of the resulting radical intermediates.

General Ring-Opening Reactions of Substituted Cyclopropanes

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be promoted by acids, Lewis acids, or transition metals, and lead to the formation of functionalized acyclic products. nih.govuni-regensburg.dersc.org The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring.

In donor-acceptor (D-A) cyclopropanes, the presence of both an electron-donating and an electron-withdrawing group facilitates ring-opening. uni-regensburg.deresearchgate.net Lewis acids can coordinate to the acceptor group, promoting the cleavage of a distal C-C bond to form a stabilized 1,3-dipolar intermediate. rsc.org This intermediate can then be trapped by various nucleophiles. While this compound itself is not a classic D-A cyclopropane, the principles of ring-opening can be applied to its derivatives.

Acid-catalyzed ring-opening of cyclopropanes typically proceeds through protonation of the cyclopropane ring, leading to a carbocationic intermediate that can be attacked by a nucleophile. nih.govnih.gov The stability of the resulting carbocation dictates the regiochemical outcome of the reaction.

Nucleophilic Substitution and Elimination Reactions in Related Cyclopropane Derivatives

Nucleophilic substitution reactions on cyclopropane rings are generally difficult due to the increased s-character of the C-C bonds and steric hindrance. However, in activated cyclopropanes, such as those bearing electron-withdrawing groups, nucleophilic ring-opening can occur. thieme-connect.commarquette.edu This process is analogous to a Michael addition and often proceeds with inversion of configuration at the reaction center, similar to an S_N2 reaction. thieme-connect.com

Elimination reactions can also occur in cyclopropane derivatives to form unsaturated products. For instance, treatment of certain quaternary ammonium (B1175870) halides derived from cyclopropanes with a strong base can lead to the formation of cyclopropane derivatives through γ-elimination. acs.orgacs.org Another example involves the reaction of gem-dihalocyclopropanes with organolithium reagents, which can lead to the formation of allenes through a process that may involve α-elimination to a carbene intermediate followed by rearrangement. stackexchange.com

A two-step process for the synthesis of ethynylcyclopropane involves the reaction of (1,1-dimethoxyethyl)-cyclopropane with a thiol, followed by the elimination of the thiol from the intermediate. google.compatsnap.com This demonstrates how elimination reactions can be utilized in the synthesis of ethynylcyclopropane derivatives.

Computational Chemistry Investigations of 1 Ethynyl 1 Methylcyclopropane

Quantum Mechanical Methodologies Applied

The thermal rearrangements of vinylcyclopropane (B126155) derivatives are complex, often involving multiple reaction pathways and intermediates, including diradicals. researchgate.net To accurately model these processes for a molecule like 1-ethynyl-2-methylcyclopropane, a combination of robust quantum mechanical methods is necessary.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. For the study of related cyclopropane (B1198618) rearrangements, the B3LYP functional has been a common choice. researchgate.netnih.gov DFT is typically used to explore the potential energy surface, locating the geometries of reactants, intermediates, transition states, and products. Vibrational frequency calculations are then performed at the same level of theory to characterize these stationary points as either minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE). acs.org

High-Level Ab Initio Calculations, including CASSCF, MRMP2, and CCSD(T)

While DFT is powerful, it can struggle with systems that have significant multireference character, such as the diradical intermediates common in cyclopropane ring-opening. acs.org Therefore, higher-level ab initio methods are often employed to refine the energies of the stationary points found with DFT. researchgate.netnih.gov

Complete Active Space Self-Consistent Field (CASSCF): This method is well-suited for describing the electronic structure of molecules where near-degeneracies of orbitals are present, as in the breaking of the cyclopropane ring. acs.orgmetu.edu.tr

Multireference Second-Order Møller-Plesset Perturbation Theory (MRMP2): To account for dynamic electron correlation on top of the static correlation captured by CASSCF, MRMP2 calculations are often performed. acs.orgmetu.edu.tr

Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)]: Considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energies. researchgate.netnih.gov Single-point CCSD(T) calculations are frequently carried out on the geometries optimized with DFT to yield more reliable reaction energies and activation barriers. acs.org In these studies, Pople's polarized triple-zeta split-valence basis set, 6-311G(d,p), is commonly utilized. researchgate.netmetu.edu.tr

Exploration of Potential Energy Surfaces (PES)

The investigation of the thermal behavior of 1-ethynyl-2-methylcyclopropane involves a thorough exploration of its potential energy surface (PES). researchgate.netnih.govacs.org This process maps out the energy of the system as a function of the positions of its atoms, revealing the various reaction pathways available.

For the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, the PES exploration has shown that the reaction can proceed through several intermediates. researchgate.netnih.gov The process is initiated by the cleavage of a carbon-carbon bond in the cyclopropane ring, leading to the formation of diradical species. These diradicals can then undergo a series of further rearrangements, including hydrogen shifts and ring closures, to yield a variety of products. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the intended reactant and product. acs.org

Theoretical Determination of Reaction Energetics and Activation Barriers

A key outcome of the computational studies on related molecules is the determination of the energetics of the various reaction steps. This includes the relative energies of intermediates and the activation barriers for each elementary reaction. These values are crucial for understanding which pathways are energetically favorable. acs.orgacs.org

For the thermal aromatization of 1-ethynyl-2-methylcyclopropane, computational results have challenged previously proposed mechanisms. The calculations showed that the reaction does not proceed through the conversion of 1,2,5-hexatriene (B54027) to 1,3,5-hexatriene (B1211904) as one might expect. researchgate.netnih.gov Instead, the favored pathway involves the conversion to bicyclo[3.1.0]hexene derivatives. researchgate.netnih.gov

Table 1: Calculated Relative Energies for a Key Rearrangement Step (Note: The following data is for a related reaction and serves as an illustrative example of the type of data generated in these studies.)

| Species | Method | Relative Energy (kcal/mol) |

| Reactant | DFT/B3LYP | 0.0 |

| Transition State | DFT/B3LYP | 46.4 |

| Product | DFT/B3LYP | -6.3 |

| Reactant | CCSD(T)//DFT | 0.0 |

| Transition State | CCSD(T)//DFT | 42.7 |

| Product | CCSD(T)//DFT | -6.3 |

This table illustrates a hypothetical comparison of energies for a reaction step, showing the activation barrier and reaction energy as calculated by different methods. The values are representative of typical findings in such computational studies. acs.org

Kinetic Analysis via Transition State Theory

To connect the calculated potential energy surface to observable reaction rates, Transition State Theory (TST) is employed. wikipedia.orgnumberanalytics.com TST allows for the calculation of rate constants for each elementary step in the reaction mechanism based on the properties of the reactant and the transition state. quantumatk.com The fundamental TST equation relates the rate constant to the Gibbs free energy of activation. wikipedia.org

In the computational study of the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, TST was used to calculate the rate constant for each isomerization reaction. researchgate.net This provides a quantitative measure of how fast each reaction step is predicted to occur at a given temperature.

Prediction and Validation of Product Distributions

This kinetic modeling allows for the prediction of the product distribution as a function of time and temperature. researchgate.net For the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, the kinetic analysis based on the computationally determined PES and TST rate constants was able to successfully explain the experimentally observed product distributions, demonstrating the predictive power of this theoretical approach. researchgate.net The results showed that the formation of trienes as major products could be satisfactorily explained by the proposed mechanism. researchgate.net

Computational Insights into Stereoselectivity

While specific, broad computational studies on the stereoselectivity of 1-ethynyl-1-methylcyclopropane itself are not widely documented, its role in stereoselective synthesis has been investigated through computational means. A notable example is found in the total synthesis of complex natural products like 4-desmethyl-rippertenol.

In the synthesis of 4-desmethyl-rippertenol and its stereoisomer 7-epi-rippertenol, this compound is utilized as a key building block. uni.luresearch-solution.com It is introduced via a Sonogashira coupling to create a more complex intermediate, an α-cyclopropyl dienone. uni.luresearch-solution.com The crucial step for building the final molecular framework is a photoinduced intramolecular cyclization of this dienone, which proceeds with high diastereoselectivity. uni.lu

To understand the origin of this selectivity, Density Functional Theory (DFT) calculations were performed. uni.lu The computational results revealed that the observed stereoselectivity is primarily governed by the conformation of the transition state and associated steric effects during the cyclization process. uni.lu This demonstrates how computational analysis can be applied to reactions involving this compound derivatives to rationalize and predict stereochemical outcomes.

| Reaction Studied | Computational Method | Key Finding on Stereoselectivity | Reference |

|---|---|---|---|

| Photoinduced intramolecular cyclization of an α-cyclopropyl dienone derived from this compound | Density Functional Theory (DFT) | Stereoselectivity is attributed to the transition state conformation and steric hindrance. | uni.lu |

Electronic Structure Analysis and Reactivity Descriptors

A detailed electronic structure analysis of this compound using computational methods has not been specifically reported in the surveyed scientific literature. However, a standard computational investigation would involve the calculation of various molecular properties and reactivity descriptors to predict its chemical behavior. These descriptors are derived from the molecule's electronic structure, typically calculated using Density Functional Theory (DFT).

Reactivity descriptors are conceptual tools that help rationalize and predict how a molecule will interact with other reagents. ijopaar.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Other global reactivity descriptors that would be calculated include ionization potential, electron affinity, and global hardness, which further quantify the molecule's reactivity. While specific values for this compound are not available, the table below outlines the significance of these common descriptors.

| Descriptor | Abbreviation | Significance in Reactivity Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates the tendency to donate electrons; higher energy suggests stronger nucleophilicity. taylorandfrancis.com |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates the ability to accept electrons; lower energy suggests stronger electrophilicity. taylorandfrancis.com |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential | IP | The energy required to remove an electron; related to E(HOMO). |

| Electron Affinity | EA | The energy released when an electron is added; related to E(LUMO). |

| Global Hardness | η | Measures the resistance to change in electron distribution; proportional to the HOMO-LUMO gap. |

Stereochemical Aspects in 1 Ethynyl 1 Methylcyclopropane Chemistry

Geometric Isomerism of Ethynyl (B1212043) and Methyl Substituents on the Cyclopropane (B1198618) Ring

Geometric isomerism, also known as cis-trans isomerism, in cyclic compounds arises from the restricted rotation about the carbon-carbon single bonds of the ring. For a substituted cycloalkane to exhibit geometric isomerism, there must be at least two substituent groups located on different carbon atoms of the ring. quora.comyoutube.com In the case of 1-ethynyl-1-methylcyclopropane, both the ethynyl (-C≡CH) and methyl (-CH₃) groups are attached to the same carbon atom (C1). This substitution pattern is known as geminal disubstitution.

Because the substituents are on the same carbon, it is not possible for them to be on the "same side" (cis) or "opposite sides" (trans) of the ring plane relative to each other. Therefore, this compound does not exhibit geometric isomerism. quora.com This is a fundamental principle for all 1,1-disubstituted cyclopropanes. oit.edu

Diastereoselective and Enantioselective Transformations

While this compound itself is achiral and does not have geometric isomers, it serves as a crucial building block in reactions that generate new stereocenters. The stereochemical outcome of these reactions can range from non-selective to highly selective.

A notable application of this compound is in the synthesis of precursors for complex molecules. For instance, it can undergo a Sonogashira coupling reaction. In one synthetic route, the resulting aldehyde was reacted with a vinyl magnesium bromide nucleophile. This reaction led to the formation of a new stereocenter, but the process was not diastereoselective, yielding an inseparable 1:1 mixture of alcohol diastereoisomers. chinesechemsoc.orgchinesechemsoc.org

In contrast, highly diastereoselective transformations involving derivatives of this compound have been developed. A key example is the photoinduced intramolecular cyclization of an α-cyclopropyl dienone, synthesized using this compound, to create a fused seven-membered ring system. chinesechemsoc.org This reaction proceeds in a stereochemically well-defined manner. The choice of solvent was found to influence the product distribution, as shown in the table below. chinesechemsoc.org

| Solvent | Yield of Product 10 (%) | Yield of Byproduct 11 (%) |

|---|---|---|

| Trifluoroethanol | - | - |

| Hexafluoroisopropanol (HFIP) | 56 | 8 |

Further studies on similar dienones demonstrated significant diastereoselectivity in the formation of cyclization products. chinesechemsoc.org

| Reactant | Product | Yield (%) |

|---|---|---|

| Dienone 20 (R=H) | Product 23 | 72 |

| Product 22 | 14 | |

| Dienone 21 (R=Me) | Product 25 | 68 |

| Product 24 | 14 |

Enantioselective transformations are also crucial for producing chiral molecules from achiral starting materials. While specific enantioselective reactions starting directly with this compound are not extensively detailed, the broader field relies on methods like biocatalysis. nih.gov Engineered enzymes, for example, can perform highly diastereo- and enantioselective cyclopropanations to create chiral cyclopropyl (B3062369) ketones, which are versatile building blocks. nih.gov

Control and Prediction of Stereochemical Outcomes

The ability to control and predict the stereochemistry of a reaction is a central goal in modern organic synthesis. For transformations involving derivatives of this compound, several strategies are employed.

Computational Analysis: For the diastereoselective photoinduced cyclization mentioned previously, Density Functional Theory (DFT) calculations were performed to understand the stereochemical outcome. chinesechemsoc.org These calculations revealed that the diastereoselectivity is primarily governed by the conformation of the transition state and by steric effects, allowing for a predictive model of the reaction. chinesechemsoc.org

Reaction Conditions: The stereochemical course of a reaction can often be influenced by the conditions used. In the photoinduced cyclization of the α-cyclopropyl dienone, the choice of solvent proved critical. Changing the solvent to hexafluoroisopropanol (HFIP) improved the yield of the desired diastereomer, demonstrating external control over the reaction's selectivity. chinesechemsoc.org

Catalysis: Catalysis is a powerful tool for controlling stereochemistry. Chemoenzymatic strategies, which combine enzymatic and chemical transformations, have emerged as a robust method for generating collections of optically active scaffolds with high stereoselectivity. nih.gov Engineered biocatalysts, such as specific variants of myoglobin, can provide access to specific stereoisomers of cyclopropane products with excellent diastereo- and enantioselectivity. nih.govrochester.edu

Formation of Chiral Cyclopropane Scaffolds

Chiral cyclopropane rings are considered "privileged scaffolds" in medicinal chemistry, as they are key structural motifs in numerous pharmaceuticals and bioactive natural products. nih.gov this compound serves as a valuable starting material for the construction of such complex chiral scaffolds.

The most prominent example is its use in the total synthesis of 4-desmethyl-rippertenol and 7-epi-rippertenol. In this synthesis, this compound is incorporated into a larger molecule via a Sonogashira coupling. chinesechemsoc.orgchinesechemsoc.org This intermediate then undergoes the key, stereocontrolled photoinduced intramolecular cyclization. This step forges a fused seven-membered ring, ultimately leading to a unique and complex quora.comyoutube.comyoutube.comoit.edu-fused tetracyclic framework in a stereochemically well-defined manner. chinesechemsoc.org This synthetic route showcases the utility of this compound in transforming a simple, achiral building block into a sophisticated, optically active molecular architecture that is of significant interest for drug discovery and development. nih.gov

Applications of 1 Ethynyl 1 Methylcyclopropane in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The inherent ring strain and the presence of multiple reactive sites—the double and triple bonds—make substituted cyclopropanes potent starting materials for creating larger, more complex molecular structures. Cyclopropanes bearing an electron-donating group and an adjacent multiple bond are particularly valuable as they can undergo ring-expansion reactions. These reactions can transform the three-membered ring into four, five, six, or even eight-membered ring systems, which are common motifs in complex molecules. The 1-ethynyl-1-methylcyclopropane moiety, with its terminal alkyne, provides a synthetic handle for a variety of coupling reactions, further enhancing its utility as a strategic building block for elaborate molecular designs.

Precursor in the Synthesis of Biologically Relevant Molecules and Natural Products, including Rippertenol Derivatives

The utility of this compound is notably demonstrated in the total synthesis of complex natural products. A key example is its use in the synthesis of derivatives of Rippertenol, a tetracyclic diterpene with a unique and highly strained structure.

In a reported synthesis of 4-Desmethyl-Rippertenol and 7-Epi-Rippertenol, this compound was crucial for introducing the α-cyclopropyl-substituted dienone moiety necessary for a key photochemical cyclization step. nih.govachemblock.com The synthesis involved a Sonogashira coupling reaction between a vinyl trifluoromethanesulfonate (B1224126) intermediate and this compound to produce a key aldehyde precursor. nih.govachemblock.com This aldehyde was then further elaborated to create the dienone system that, upon irradiation with UV light, underwent cyclization to form the complex tetracyclic core of the Rippertenol analogs. achemblock.com

The table below outlines the key step involving this compound in the synthesis pathway.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| Sonogashira Coupling | Vinyl trifluoromethanesulfonate intermediate, this compound | Pd(PPh₃)₄, CuI, Et₃N, THF | Aldehyde precursor 19 | Not specified in source | nih.govachemblock.com |

| Nucleophilic Addition | Aldehyde precursor 19 , Vinyl magnesium bromide | THF | Diastereomeric alcohols | Not specified in source | nih.govachemblock.com |

| Oxidation | Diastereomeric alcohols | Dess–Martin periodinane | α,β-unsaturated ketone 20 | 83% (over 2 steps) | nih.govachemblock.com |

This interactive table details the reaction sequence where this compound is incorporated to build the precursor for the key photochemical reaction in the synthesis of Rippertenol analogs.

This successful application underscores the compound's value as a precursor for molecules with significant biological relevance, as Rippertenol itself shows notable activity against methicillin-resistant Staphylococcus aureus. nih.gov

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The cyclopropane (B1198618) ring is a valuable motif in medicinal chemistry and agrochemistry, often imparting unique pharmacological properties and improving metabolic stability. While specific, large-scale applications of this compound as a direct pharmaceutical or agrochemical intermediate are not widely documented, its structural elements are highly relevant.

The related compound, 1-methylcyclopropene (B38975) (1-MCP), is a widely used commercial agrochemical. wikipedia.org It acts as a plant growth regulator by inhibiting the action of ethylene, thereby slowing the ripening of fruits and extending the freshness of flowers. wikipedia.orgyoutube.com The synthesis of 1-MCP can be achieved from precursors that share structural similarities with this compound, highlighting the utility of the methylcyclopropane (B1196493) scaffold in the agrochemical industry. google.com

In pharmaceuticals, the incorporation of a cyclopropane ring can lead to potent and selective drugs. The ethynyl (B1212043) group on this compound makes it an attractive partner for well-established coupling reactions like the Sonogashira and other addition reactions, which are fundamental in the synthesis of pharmaceutical ingredients. youtube.comyoutube.com Its structure allows it to act as a building block for more complex molecules that could potentially be developed into new therapeutic agents. mdpi.comresearchgate.netresearchgate.net

Emerging Roles in Materials Chemistry and Polymer Science

The applications of this compound are beginning to extend into materials science and polymer chemistry. The terminal alkyne group is a key functionality for polymerization. Alkynes can undergo addition polymerization, often initiated by radicals or anions, to form long polymer chains. youtube.com This suggests that this compound could serve as a monomer for the creation of novel polymers. The resulting polymers would feature repeating methylcyclopropane units along their backbone, potentially conferring unique physical and chemical properties to the material. youtube.com

Furthermore, the principles of incorporating active molecules into polymer matrices are well-established. For instance, the related agrochemical 1-MCP has been successfully incorporated into polymer films. nih.gov These films are designed for food packaging and can release the active agent at a controlled rate to preserve the freshness of horticultural products. nih.gov This technology demonstrates the potential for using functionalized cyclopropane derivatives within polymer-based materials for controlled-release applications. The reactivity of the ethynyl group in this compound could be harnessed to covalently bond it to polymer backbones, creating functional materials with tailored properties.

Conclusion and Future Research Directions for 1 Ethynyl 1 Methylcyclopropane

Summary of Current Research Landscape

1-Ethynyl-1-methylcyclopropane is a strained alkyne that has garnered attention in organic synthesis due to its unique structural and reactive properties. The combination of a sterically accessible terminal alkyne and a strained three-membered ring makes it a versatile building block. Current research primarily focuses on its utility in cycloaddition reactions and palladium-catalyzed cross-coupling reactions. For instance, it has been utilized in the synthesis of complex hexaalkenylbenzenes through palladium-catalyzed coupling with hexabromobenzene. nih.gov The strain in the cyclopropane (B1198618) ring and the linearity of the ethynyl (B1212043) group create a molecule with distinct reactivity, which has been explored in various chemical transformations. The development of protection-deprotection strategies for strained alkynes, such as complexation with dicobalt octacarbonyl, has expanded their functionalization potential in fields like chemical biology and materials science. rsc.org

Identification of Unexplored Synthetic Pathways

While established methods for the synthesis of this compound exist, such as a two-step process from 1-(trimethylsilyl)ethynylcyclopropane, there is room for the development of more efficient and novel synthetic routes. nih.gov Future research could target the development of one-pot syntheses from readily available starting materials. Exploring catalytic methods that directly install the ethynyl group onto a pre-formed 1-methylcyclopropane moiety could present a more atom-economical approach. The investigation of alternative cyclopropanation reagents and conditions for precursors could also lead to improved yields and scalability. For example, a two-step sequence involving the 1-methylvinylation of phenols followed by cyclopropanation has been reported for the synthesis of related 1-methylcyclopropyl aryl ethers, suggesting that variations of this methodology could be adapted for the synthesis of this compound. researchgate.netnih.gov

Opportunities in Novel Catalytic Transformations

The reactivity of this compound opens avenues for novel catalytic transformations beyond currently documented cross-coupling reactions. aablocks.com The strain-promoted azide-alkyne cycloaddition (SPAAC), a metal-free click chemistry reaction, is a powerful tool in bioconjugation and materials science, and the unique strain of this compound could be harnessed in this context. beilstein-journals.orgnih.gov Research into the asymmetric catalysis of reactions involving this substrate is an area with significant potential. The development of chiral catalysts could enable the enantioselective functionalization of either the alkyne or the cyclopropane ring, leading to the synthesis of valuable chiral building blocks. Furthermore, employing this compound in cycloaddition cascades could lead to the rapid construction of complex polycyclic aromatic hydrocarbons (PAHs), which are valuable in materials chemistry. escholarship.org

Advancements in Predictive Computational Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. A comprehensive theoretical investigation into the thermal rearrangements of the related 1-ethynyl-2-methylcyclopropane has been conducted using density functional theory (DFT) and high-level ab initio methods to explore its potential energy surface. metu.edu.trnih.govresearchgate.net Similar in-depth computational studies on this compound could provide valuable insights into its reactivity, reaction mechanisms, and the thermodynamics of various transformations. Advanced modeling can help to rationalize experimental observations and guide the design of new reactions and catalysts. For instance, calculations could predict the feasibility of novel cycloaddition pathways or the regioselectivity of catalytic additions to the alkyne. Quantum-chemical calculations have been used to study the geometric and electronic structures of ethynyl-expanded cage molecules, and similar methods could be applied to understand the properties of oligomers or polymers derived from this compound. researchgate.net

The following table summarizes key computational methods that can be applied to study this compound and its reactions:

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies, prediction of thermochemistry. metu.edu.trnih.govresearchgate.net |

| Complete Active Space Self-Consistent Field (CASSCF) | Investigation of electronic structure and reactions involving bond breaking/formation. metu.edu.trnih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations for refining reaction pathways. researchgate.net |

| Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] | "Gold standard" for high-accuracy single-point energy calculations. metu.edu.trnih.govresearchgate.net |

Potential for Broader Applications in Chemical Innovation

The unique properties of this compound suggest its potential for wider applications in various areas of chemical innovation. Its structural motifs are of interest in medicinal chemistry, where cyclopropane rings are incorporated to modulate the pharmacological properties of drug candidates. evitachem.com The ethynyl group allows for its use in click chemistry for bioconjugation, such as attaching it to biomolecules for imaging or therapeutic purposes. beilstein-journals.orgrsc.org In materials science, the rigidity and defined geometry of the 1-ethynyl-1-methylcyclopropyl unit could be exploited in the synthesis of novel polymers and functional materials. For example, strained alkynes have been used to create crosslinked hydrogels and to modify the properties of functional polymers. rsc.org The incorporation of this building block could lead to materials with unique electronic or physical properties. escholarship.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethynyl-1-methylcyclopropane, and how can purity be ensured?

- Methodology :

- Step 1 : Start with halogenated cyclopropane precursors (e.g., 1-chlorocyclopropane derivatives) and employ alkyne insertion via Sonogashira coupling or similar cross-coupling reactions .

- Step 2 : Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify regioselectivity and purity. For new compounds, provide full spectroscopic data (¹H/¹³C NMR, IR) and compare with PubChem entries (e.g., DTXSID70627708) .

- Step 3 : Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize side products like dimerized alkynes or ring-opened byproducts .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopic Analysis : Use X-ray crystallography to resolve the cyclopropane ring geometry and ethynyl group orientation. Compare with computed structures (e.g., PubChem’s OEChem-derived SMILES:

C#CC1(CC1)O) . - Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the strained cyclopropane ring and ethynyl π-system .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition thresholds under varying atmospheres .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology :

- Substrate Screening : Test reactivity with palladium/copper catalysts in Sonogashira, Suzuki-Miyaura, or Heck reactions. Monitor for cyclopropane ring preservation versus ring-opening pathways .

- Kinetic Studies : Use in-situ NMR to track reaction progress and identify intermediates (e.g., vinylidenecyclopropanes) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the ring-opening behavior of this compound under thermal or catalytic conditions?

- Methodology :

- Isotopic Labeling : Introduce deuterium or ¹³C labels at the cyclopropane ring to track bond cleavage sites via mass spectrometry or isotope-sensitive NMR .

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates during thermal decomposition .

- Computational Dynamics : Apply ab initio molecular dynamics (AIMD) to simulate transition states during ring-opening, focusing on strain relief mechanisms .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) to isolate variables causing discrepancies .

- Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

- Advanced Characterization : Pair thermogravimetric analysis (TGA) with time-resolved FTIR to correlate mass loss with specific decomposition pathways .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodology :

- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like LogP, polar surface area, and H-bonding capacity derived from PubChem data .

- Docking Simulations : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on ethynyl-group interactions with active sites .

Data Analysis and Reproducibility

Q. What statistical methods ensure reproducibility in studies involving this compound?

- Methodology :

- Error Propagation Analysis : Quantify uncertainties in yield measurements and spectroscopic data using Monte Carlo simulations .

- Open Data Practices : Deposit raw NMR, XRD, and chromatographic data in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Formula | PubChem Computation | C₆H₈ (exact mass: 80.10 g/mol) | |

| Boiling Point | DSC/TGA | 85–90°C (decomposition observed) | |

| X-ray Crystallography Data | CCDC Deposition | Space Group: P2₁/c; a=5.42 Å, b=7.89 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.